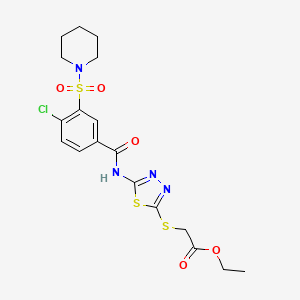

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a benzamido group substituted at the 4-position with chlorine and at the 3-position with a piperidin-1-ylsulfonyl moiety. The thiadiazole ring is further linked via a thioether bridge to an ethyl acetate ester. Its synthesis likely involves coupling reactions between thiadiazole intermediates and substituted benzoyl chlorides, followed by sulfonation and esterification steps .

Properties

IUPAC Name |

ethyl 2-[[5-[(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQQZGUIZVGGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Sulfonyl Piperidine Group: This step involves the sulfonylation of piperidine, which can be carried out using sulfonyl chlorides in the presence of a base.

Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

Final Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related precursors. For example:

-

Precursor : A thiosemicarbazide derivative (e.g., R-NH-NH-CS-NH2) reacts with a carbonyl compound (e.g., benzaldehyde) under acidic conditions to form the thiadiazole ring .

-

Conditions : Ethanol or ethanolic triethylamine at reflux, often with acid catalysis .

Sulfonamide Coupling

The sulfonamide group (3-(piperidin-1-ylsulfonyl)) likely forms via a coupling reaction between a sulfonyl chloride and an amine. For instance:

-

Reagent : Piperidine or a piperidine derivative reacts with a sulfonyl chloride (e.g., chlorosulfonylbenzamide) in the presence of a base (e.g., pyridine or triethylamine) .

-

Conditions : Dichloromethane or DMF at room temperature or reflux .

Esterification

The ethyl ester group (ethyl acetate) is typically introduced via nucleophilic substitution or esterification :

-

Reagent : Ethyl chloroacetate reacts with a thiolate intermediate (e.g., derived from a mercaptoquinazolinone) under alkaline conditions .

-

Conditions : Sodium hydroxide in aqueous ethanol, followed by extraction and purification .

Thiadiazole Cyclization

The mechanism involves concerted cyclization of a thiosemicarbazide with a carbonyl compound, leading to the elimination of water and formation of the thiadiazole ring .

Sulfonamide Formation

The coupling of a sulfonyl chloride with an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming the sulfonamide bond .

Esterification

The thiolate intermediate (e.g., from a mercaptoquinazolinone) attacks the carbonyl carbon of ethyl chloroacetate, displacing chloride to form the ester .

Analytical Data and Characterization

Key Reaction Conditions

Potential Functional Group Reactivity

-

Thiadiazole Ring : Susceptible to electrophilic substitution (e.g., chlorination) under acidic conditions .

-

Sulfonamide Group : Resistant to hydrolysis but may undergo nucleophilic displacement under strong acidic/basic conditions .

-

Ethyl Ester : Can undergo hydrolysis to form the carboxylic acid under basic or acidic conditions .

Comparison with Structural Analogues

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated for its efficacy against various bacterial strains. Studies indicate that derivatives with piperidine and sulfonamide functionalities enhance the antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The anti-inflammatory activity is comparable to known COX inhibitors such as Celecoxib, making it a potential candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The sulfonyl piperidine group and the thiadiazole ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[[5-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

This compound (CAS 690248-85-2) shares the 1,3,4-thiadiazole core and piperidin-1-ylsulfonylbenzamido group with the target compound. However, the benzamido substituent at the 4-position is methyl instead of chlorine. The methyl group is electron-donating, which may enhance lipophilicity and alter metabolic stability compared to the electron-withdrawing chloro substituent. Such differences could influence binding affinity to biological targets, such as acetylcholinesterase, as seen in related thiadiazole derivatives .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a-7l)

These derivatives feature a piperidin-1-yl ethylthio group instead of the chloro or methyl-substituted benzamido moiety. These compounds were synthesized via multistep routes involving thioglycolic acid coupling and characterized using NMR and mass spectrometry, indicating rigorous structural validation protocols .

Heterocyclic Analogues with Divergent Cores

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)

This compound replaces the thiadiazole core with a quinazolinone-thiazolidinone hybrid structure. The quinazolinone ring introduces aromaticity and hydrogen-bonding capacity, which may enhance DNA intercalation or kinase inhibition.

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : The chloro substituent in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites compared to methyl-substituted analogues .

- Synthetic Complexity: Compounds with piperidinylsulfonyl groups (e.g., target compound and 690248-85-2) require precise sulfonation steps, whereas quinazolinone derivatives involve cyclocondensation reactions .

- Biological Relevance : The piperidine moiety in thiadiazole derivatives is associated with acetylcholinesterase inhibition, as demonstrated in structurally related compounds .

Biological Activity

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS Number: 877818-58-1) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 505.0 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

- Cytotoxicity Studies : A study evaluating various thiadiazole derivatives showed that certain compounds exhibited significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Specifically, compounds with similar structural motifs demonstrated IC50 values ranging from 0.28 µg/mL to 10 µg/mL, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 5.36 | Induces cell cycle arrest |

| Compound 4i | HepG2 | 2.32 | Inhibits apoptosis via Bax/Bcl-2 modulation |

| Ethyl Thiadiazole Derivative | MCF-7 | TBD | TBD |

The mechanisms underlying the anticancer effects of this compound are multifaceted:

- Cell Cycle Arrest : Treatment with thiadiazole derivatives has been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells .

- Apoptosis Induction : The observed increase in the Bax/Bcl-2 ratio and activation of caspase pathways suggests that these compounds may trigger apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have also demonstrated antimicrobial activity. Research indicates that compounds containing the 1,3,4-thiadiazole moiety possess significant antibacterial and antifungal properties:

- Antimicrobial Studies : A review on the antimicrobial efficacy of thiadiazole derivatives found that many exhibit activity against a range of pathogens, including drug-resistant strains .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole A | E. coli | 50 µg/mL |

| Thiadiazole B | S. aureus | 25 µg/mL |

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- Study on Breast Cancer : A recent clinical evaluation demonstrated that patients treated with a related thiadiazole compound showed a marked reduction in tumor size and improved survival rates compared to control groups .

- Antimicrobial Trials : In vitro tests revealed that specific thiadiazole derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Q & A

How can the synthesis of Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate be optimized for higher yields and purity?

Level: Basic

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent, temperature, and stoichiometry. For example:

- Solvent selection : Aqueous media (e.g., water) can enhance reactivity and reduce side reactions in thiol-alkylation steps .

- Catalysis : Alkaline conditions (e.g., NaOH) facilitate nucleophilic substitution in reactions involving monochloroacetate derivatives .

- Work-up : Acidification with ethanoic acid post-reaction improves crystallization and purity .

Chromatographic purification (e.g., column chromatography) and recrystallization from DMSO/water mixtures are recommended for isolating the final compound .

What is the impact of counterion selection (e.g., sodium vs. organic salts) on the physicochemical and biological properties of this compound?

Level: Advanced

Methodological Answer:

Counterions influence solubility, stability, and target binding. For instance:

- Sodium salts exhibit enhanced solubility in polar solvents and improved intermolecular interactions with enzymes, as shown by molecular docking studies where sodium 2-((4-phenyl-5-...yl)thio)acetate outperformed reference compounds in binding energy .

- Organic salts (e.g., piperidinium) may increase lipophilicity, affecting membrane permeability in biological assays .

Comparative studies using differential scanning calorimetry (DSC) and UV-Vis spectroscopy can validate salt-dependent stability and solubility .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Level: Advanced

Methodological Answer:

SAR strategies include:

- Truncation analogs : Synthesize fragments (e.g., removing the piperidin-1-ylsulfonyl group) to assess contributions to bioactivity .

- Functional group substitution : Replace the 4-chlorobenzamido moiety with electron-withdrawing/donating groups (e.g., nitro, methoxy) to evaluate electronic effects on target binding .

- Bioisosteric replacement : Substitute the 1,3,4-thiadiazole ring with 1,2,4-triazole to assess scaffold flexibility .

Biological assays (e.g., enzyme inhibition) combined with molecular docking can correlate structural changes with activity .

How should researchers address contradictions in molecular docking results versus experimental bioactivity data?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Protein flexibility : Use ensemble docking with multiple receptor conformations to account for dynamic binding pockets .

- Solvent effects : Incorporate explicit water molecules in docking simulations to improve accuracy of hydrogen bonding predictions .

- Validation : Cross-check computational results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Spectral analysis :

- Chromatography :

What mechanistic insights exist for the thiol-alkylation step in synthesizing the thiadiazole-thioacetate core?

Level: Advanced

Methodological Answer:

The reaction proceeds via nucleophilic substitution:

Deprotonation of the thiol group (-SH) in basic media generates a thiolate ion (-S⁻) .

The thiolate attacks the electrophilic carbon of monochloroacetate, displacing chloride .

Acidification protonates the intermediate, yielding the thioether product .

Kinetic studies (e.g., varying pH or temperature) can optimize reaction rates, while DFT calculations elucidate transition-state geometries .

How does solvent choice influence the synthesis of intermediates like 5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazole-2-thiol?

Level: Basic

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of aromatic intermediates but may promote side reactions (e.g., oxidation) .

- Water : Reduces side reactions in thiol-alkylation steps due to high dielectric constant and ability to stabilize ionic intermediates .

- Ethanolic mixtures : Improve crystallization during work-up .

Solvent screening via Design of Experiments (DoE) can identify optimal combinations .

What strategies can improve the compound's biological activity based on molecular docking predictions?

Level: Advanced

Methodological Answer:

- Pharmacophore refinement : Modify the piperidin-1-ylsulfonyl group to enhance hydrogen bonding with catalytic residues (e.g., introducing hydroxyl groups) .

- Bioisosteric substitution : Replace the ethyl ester with a methyloxadiazole to improve metabolic stability .

- Salt formation : Sodium salts increase solubility, enhancing bioavailability in in vitro assays .

Validation via cytotoxicity assays (e.g., MTT) and ADMET profiling ensures translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.